
3-(S)-Hydroxypyrrolidinylavanafil
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(S)-Hydroxypyrrolidinylavanafil is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is a derivative of avanafil, a well-known phosphodiesterase type 5 (PDE5) inhibitor used in the treatment of erectile dysfunction. The addition of the 3-(S)-hydroxypyrrolidinyl group to the avanafil molecule enhances its pharmacological properties, making it a subject of extensive research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(S)-Hydroxypyrrolidinylavanafil typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Pyrrolidine Ring: This step involves the cyclization of an appropriate precursor to form the pyrrolidine ring. Common reagents used in this step include amines and aldehydes under acidic or basic conditions.
Hydroxylation: The introduction of the hydroxyl group at the 3-position of the pyrrolidine ring is achieved through selective hydroxylation reactions. Reagents such as osmium tetroxide (OsO4) or hydrogen peroxide (H2O2) are often used.
Coupling with Avanafil: The final step involves coupling the hydroxypyrrolidine derivative with avanafil. This is typically achieved through amide bond formation using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors for efficient reaction control, purification techniques such as crystallization and chromatography, and stringent quality control measures to ensure the purity and consistency of the final product.
化学反应分析
Types of Reactions
3-(S)-Hydroxypyrrolidinylavanafil undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using reagents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to form alcohols or amines using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Alcohols, amines
Substitution: Halides, esters
科学研究应用
3-(S)-Hydroxypyrrolidinylavanafil has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential effects on cellular processes and as a tool for probing biological pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of erectile dysfunction and other conditions related to PDE5 inhibition.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control processes.
作用机制
The mechanism of action of 3-(S)-Hydroxypyrrolidinylavanafil involves the inhibition of phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP). By inhibiting PDE5, the compound increases the levels of cGMP, leading to the relaxation of smooth muscle cells and increased blood flow. This mechanism is similar to that of avanafil, but the addition of the 3-(S)-hydroxypyrrolidinyl group may enhance its binding affinity and selectivity for PDE5.
相似化合物的比较
3-(S)-Hydroxypyrrolidinylavanafil can be compared with other PDE5 inhibitors such as sildenafil, tadalafil, and vardenafil. While all these compounds share a common mechanism of action, this compound is unique due to its structural modification, which may confer improved pharmacokinetic properties and reduced side effects.
Similar Compounds
Sildenafil: Another PDE5 inhibitor used in the treatment of erectile dysfunction.
Tadalafil: Known for its longer duration of action compared to other PDE5 inhibitors.
Vardenafil: Similar to sildenafil but with a slightly different side effect profile.
属性
CAS 编号 |
330785-58-5 |
|---|---|
分子式 |
C23H26ClN7O4 |
分子量 |
499.956 |
IUPAC 名称 |
4-[(3-chloro-4-methoxyphenyl)methylamino]-2-[(2R,3S)-3-hydroxy-2-(hydroxymethyl)pyrrolidin-1-yl]-N-(pyrimidin-2-ylmethyl)pyrimidine-5-carboxamide |
InChI |
InChI=1S/C23H26ClN7O4/c1-35-19-4-3-14(9-16(19)24)10-27-21-15(22(34)28-12-20-25-6-2-7-26-20)11-29-23(30-21)31-8-5-18(33)17(31)13-32/h2-4,6-7,9,11,17-18,32-33H,5,8,10,12-13H2,1H3,(H,28,34)(H,27,29,30)/t17-,18+/m1/s1 |
InChI 键 |
VCNDLBXEFZQPDC-MSOLQXFVSA-N |
SMILES |
COC1=C(C=C(C=C1)CNC2=NC(=NC=C2C(=O)NCC3=NC=CC=N3)N4CCC(C4CO)O)Cl |
同义词 |
4-((3-Chloro-4-methoxybenzyl)amino)-2-((2R,3S)-3-hydroxy-2-(hydroxymethyl)pyrrolidin-1-yl)-N-(pyrimidin-2-ylmethyl)pyrimidine-5-carboxamide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


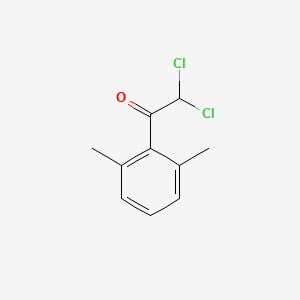
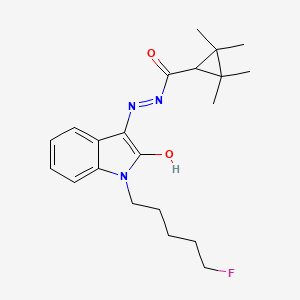
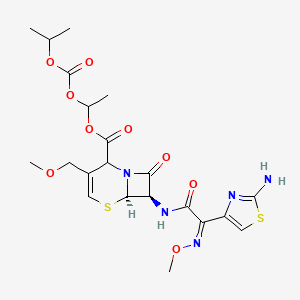
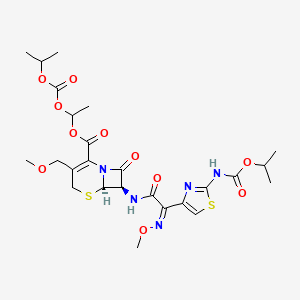

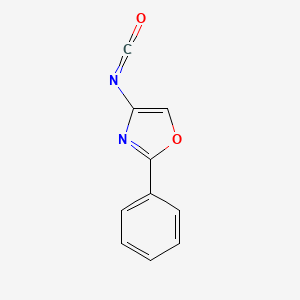
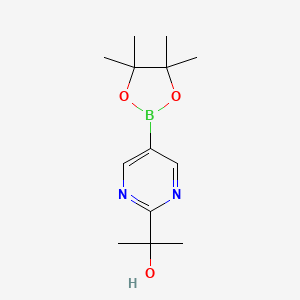
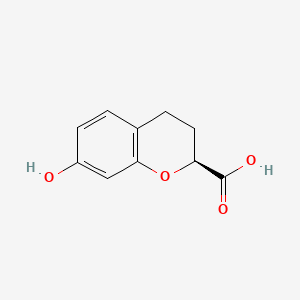
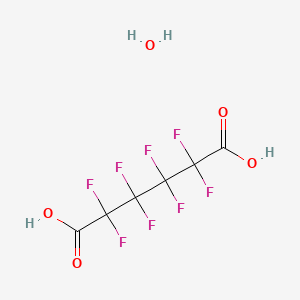
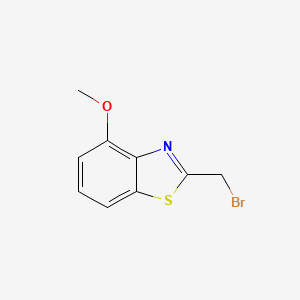
![(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]-3-(4-phosphonooxyphenyl)propanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoic acid;phosphoric acid](/img/structure/B570208.png)
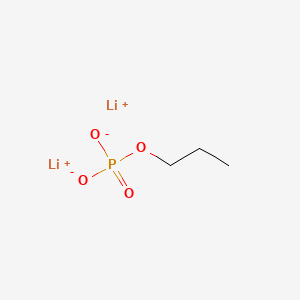
![(7Z)-10-hydroxy-7,10-dimethyl-4-prop-1-en-2-yl-14-oxabicyclo[11.2.1]hexadeca-1(16),7-diene-6,9,15-trione](/img/structure/B570212.png)
![1h-Cyclobuta[b]cyclopenta[e]pyridine](/img/structure/B570213.png)
